(3-Methylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid
Description
(3-Methylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid is a salt formed between the pyrazine-derived amine, (3-Methylpyrazin-2-yl)methanamine, and trifluoroacetic acid (TFA). TFA (C$2$HF$3$O$_2$, CAS 76-05-1) is a strong fluorinated carboxylic acid widely used in organic synthesis due to its high acidity (pKa ~0.23), volatility, and miscibility with organic solvents . The compound likely serves as an intermediate in pharmaceuticals or agrochemicals, leveraging TFA’s role in facilitating reactions (e.g., nucleophilic aromatic substitution, SNAr) and purification .
Pyrazine derivatives, such as (3-Methylpyrazin-2-yl)methanamine, are aromatic heterocycles with applications in drug design due to their hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
(3-methylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.C2HF3O2/c1-5-6(4-7)9-3-2-8-5;3-2(4,5)1(6)7/h2-3H,4,7H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXNXMREDWGTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-Methylpyrazin-2-yl)methanamine typically involves the reaction of 3-methylpyrazine with formaldehyde and ammonia, followed by the addition of trifluoroacetic acid. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
(3-Methylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted pyrazine derivatives.
Scientific Research Applications
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that pyrazine derivatives exhibit diverse pharmacological properties, including antimicrobial and anticancer activities. Studies utilizing quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of this compound based on its structural characteristics.
Mechanism of Action
The mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Investigations into its binding affinity and influence on metabolic processes are ongoing.
Industry Applications
Pharmaceutical Development
In the pharmaceutical industry, this compound serves as a building block for synthesizing more complex molecules. Its unique properties make it suitable for developing new therapeutic agents aimed at various diseases .
Material Science
Additionally, its chemical reactivity allows for potential applications in the development of new materials and as an intermediate in producing agrochemicals .
Comparative Analysis with Related Compounds
The following table summarizes some compounds related to (3-Methylpyrazin-2-yl)methanamine; 2,2,2-trifluoroacetic acid , highlighting their structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylpyrazin-2-carboxylic acid | Contains carboxylic acid group | Antimicrobial and anticancer properties |
| 2-Aminopyrazine | Simple amine structure | Neuroprotective effects |
| 4-Methylpyrazole | Different heterocyclic structure | Antifungal activity |
| 5-Fluoropyrimidine | Fluorinated pyrimidine | Antiviral properties |
Case Studies
Several studies have explored the potential of (3-Methylpyrazin-2-yl)methanamine; 2,2,2-trifluoroacetic acid in various applications:
- Anticancer Activity : In vitro studies have shown promising results against cancer cell lines such as HCT-116 and MCF-7. Compounds derived from similar structures demonstrated IC50 values indicating significant antiproliferative activity .
- Antimicrobial Testing : Research has indicated that modifications in substituents on the pyrazine ring can significantly alter biological activity. This highlights the importance of structural optimization in drug design for enhanced efficacy against microbial pathogens .
Mechanism of Action
The mechanism of action of (3-Methylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Structural Analogues with Pyrazine/Triazine Cores
Key Observations :
- TFA Salts : Compared to hydrochlorides, TFA salts offer advantages in solubility and purification due to TFA’s volatility .
- Electronic Effects : Fluorinated groups (e.g., TFA’s CF$_3$) in pyrazine/triazine derivatives enhance electron-withdrawing properties, influencing reactivity in SNAr or catalytic processes .
Functional Analogues with Fluorinated Acids
Key Observations :
Pharmacological and Industrial Relevance
- Pharmaceuticals : TFA salts are common in drug candidates (e.g., piperidinyl-benzimidazolone derivatives) due to improved bioavailability . Residual TFA in APIs is regulated (<0.1% per ICH guidelines) due to toxicity concerns .
- Agrochemicals : Fluorinated pyrazines/triazines (e.g., triflusulfuron methyl) leverage TFA’s electronic effects for herbicidal activity .
- Chemical Synthesis : TFA’s role in SNAr reactions (e.g., ) and as a solvent/catalyst underscores its versatility compared to alternatives like HCl or H$2$SO$4$ .
Biological Activity
(3-Methylpyrazin-2-yl)methanamine; 2,2,2-trifluoroacetic acid is a hybrid compound that combines a pyrazine derivative with trifluoroacetic acid. Its molecular formula is and it has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound allow for various interactions within biological systems, making it a subject of interest in drug development and other applications.
Pharmacological Properties
The biological activity of (3-Methylpyrazin-2-yl)methanamine; 2,2,2-trifluoroacetic acid is primarily attributed to its pyrazine moiety, which is known for diverse pharmacological effects including:
- Antibacterial Activity : Research indicates that pyrazine derivatives exhibit significant antibacterial properties against various pathogens. For instance, compounds similar to this one have shown effectiveness against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines. For example, related pyrazine derivatives have demonstrated IC50 values in the low micromolar range against several cancer types, indicating potential for further development as anticancer agents .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect has been observed in other pyrazine derivatives where significant reductions in these cytokines were recorded .
The mechanism of action for (3-Methylpyrazin-2-yl)methanamine; 2,2,2-trifluoroacetic acid involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing metabolic pathways.
- Cell Membrane Penetration : The trifluoroacetic acid component enhances solubility and facilitates penetration through cellular membranes, potentially increasing bioavailability.
- Reactive Intermediates Formation : During metabolic processes, the compound could form reactive intermediates that may contribute to its biological activity.
Synthesis and Preparation Methods
The synthesis of (3-Methylpyrazin-2-yl)methanamine; 2,2,2-trifluoroacetic acid typically involves:
- Condensation Reaction : Reacting 3-methylpyrazine with formaldehyde and ammonia to form the methanamine derivative.
- Addition of Trifluoroacetic Acid : Incorporating trifluoroacetic acid under controlled conditions to yield the final product.
Reaction Conditions
| Step | Conditions |
|---|---|
| Temperature | Room temperature to moderate heating |
| Solvent | Methanol or ethanol |
| Catalysts | Acidic or basic catalysts |
Antibacterial Efficacy
A study comparing various pyrazine derivatives reported that compounds similar to (3-Methylpyrazin-2-yl)methanamine; 2,2,2-trifluoroacetic acid exhibited comparable inhibition zones against tested bacterial strains when compared to standard antibiotics like ceftriaxone .
Anticancer Potential
In vitro studies have shown that related compounds possess significant cytotoxicity against breast cancer cell lines (MCF-7). The treated cells displayed altered morphology and reduced viability correlating with increased concentrations of the compound .
Anti-inflammatory Activity
Research has indicated that certain derivatives can significantly inhibit inflammatory markers in vitro, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .
Q & A
Q. What are the optimal synthetic routes for preparing (3-Methylpyrazin-2-yl)methanamine?
The synthesis of pyrazine-derived amines like (3-Methylpyrazin-2-yl)methanamine typically involves coupling reactions. For example, analogous compounds (e.g., 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine) are synthesized by reacting halogenated pyrazine derivatives with functionalized amines using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. Reaction optimization includes controlling temperature, solvent polarity, and purification via recrystallization or chromatography to achieve >90% purity .
Q. Why is 2,2,2-trifluoroacetic acid (TFA) frequently used in reactions involving nitrogen-containing heterocycles?
TFA acts as both a strong Brønsted acid (pKa ~0.23) and a polar aprotic solvent. Its high acidity facilitates protonation of basic nitrogen atoms in heterocycles (e.g., pyrazines), enhancing electrophilic substitution or deprotection in peptide synthesis. Additionally, TFA’s volatility simplifies removal under reduced pressure, minimizing contamination .
Q. How can researchers purify (3-Methylpyrazin-2-yl)methanamine-TFA adducts?
Purification often involves column chromatography with silica gel and a gradient of polar solvents (e.g., dichloromethane/methanol). For crystalline adducts, recrystallization in ethanol/water mixtures is effective. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) confirms purity, while mass spectrometry (ESI-MS) validates molecular weight .
Advanced Research Questions
Q. How do reaction conditions impact the stability of (3-Methylpyrazin-2-yl)methanamine in TFA-containing media?
Prolonged exposure to TFA at elevated temperatures (>50°C) may degrade the methanamine moiety via hydrolysis or oxidative side reactions. Stability studies using ¹H NMR or LC-MS under varying pH, temperature, and TFA concentrations (1–10% v/v) are critical. For instance, at 25°C and pH < 2, degradation is minimal over 24 hours, but increases significantly at 60°C .
Q. What analytical techniques resolve contradictions in reported yields for TFA-mediated reactions?
Discrepancies in yield data often arise from differences in workup protocols or solvent removal efficiency. Researchers should:
Q. How can computational modeling guide the design of TFA-resistant analogs of (3-Methylpyrazin-2-yl)methanamine?
Density Functional Theory (DFT) calculations predict protonation sites and stability under acidic conditions. For example, substituting the pyrazine methyl group with electron-withdrawing groups (e.g., -CF₃) reduces basicity, lowering TFA-induced degradation. Molecular dynamics simulations further assess solvation effects in TFA-rich environments .
Q. What strategies mitigate batch-to-batch variability in TFA synthesis for research-scale applications?
TFA is synthesized via three primary routes:
- Electrochemical fluorination of acetyl chloride (yield: 70–75%).
- Hydrolysis of 1,1,1-trichloro-2,2,2-trifluoroethane (yield: 85–90%).
- Oxidation of 2,2,2-trifluoroethanol with CrO₃ (yield: 77%).
To ensure consistency, monitor reaction progress using gas chromatography (GC-FID) and standardize quenching/neutralization steps (e.g., NaOH addition for pH 6–7) .
Methodological Considerations
- Data Contradiction Analysis : When conflicting data arise (e.g., TFA’s catalytic efficiency in different studies), use control experiments with standardized reagents and replicate conditions (temperature, solvent ratios) to isolate variables .
- Safety Protocols : TFA’s corrosive nature necessitates handling in fume hoods with PTFE-lined equipment. Neutralize waste with 10% NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
